molecular formula C4H8O4 B1623946 (2S)-2,4-Dihydroxybutanoic acid CAS No. 22329-72-2

(2S)-2,4-Dihydroxybutanoic acid

Cat. No.: B1623946
CAS No.: 22329-72-2
M. Wt: 120.1 g/mol
InChI Key: UFYGCFHQAXXBCF-VKHMYHEASA-N
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Description

(2S)-2,4-Dihydroxybutanoic acid (DHB) is a non-natural chiral molecule of significant and growing industrial relevance as a versatile platform chemical for biochemical and material science research . Its value stems from its structure, which features a carboxylic acid group and two hydroxyl groups at the C2 and C4 positions, making it an ideal biomonomer for synthesizing new families of biocompatible and biodegradable polymers . Research demonstrates that its lactone derivative, 2-hydroxy-γ-butyrolactone (2-HBL), can be incorporated into co-polymers with other monomers like ε-caprolactone and lactide via ring-opening polymerization (ROP), yielding materials with novel physicochemical properties . Furthermore, biotechnological approaches have shown that DHB can be utilized in the enzymatic synthesis of polyhydroxyalkanoate (PHA)-type polyesters, expanding the toolkit for creating sustainable plastics . Beyond its application in polymer science, DHB serves as a key precursor for the chemical synthesis of 2-hydroxy-4-(methylthio)butyric acid (HMTB), a methionine analogue widely used in animal nutrition . It also holds potential as a building block for other value-added chemicals such as 1,3-propanediol and 1,2,4-butanetriol . As a non-natural metabolite, DHB is produced through advanced microbial fermentation in engineered E. coli strains using renewable carbon sources like glucose, with recent cofactor engineering strategies achieving a 50% increase in production yield . Synthetic pathways have also been constructed to produce DHB from alternative feedstocks, including ethylene glycol and methanol, highlighting its role in the transition toward a sustainable bioeconomy . This product is offered as a high-purity compound, including its sodium salt form (CAS 127971-50-0), and is intended for use as a reference standard in analytical method development, validation, and Quality Control (QC) applications during API synthesis and drug formulation stages . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(2S)-2,4-dihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYGCFHQAXXBCF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427124
Record name (2S)-2,4-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62445-25-4
Record name (2S)-2,4-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-Dihydroxybutanoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxal with acetaldehyde, followed by reduction and hydrolysis. Another method includes the use of chiral catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of specific microorganisms that can produce the compound as a metabolic byproduct. This biotechnological approach is favored for its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: (2S)-2,4-Dihydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for hydroxyl group substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce various alcohols.

Scientific Research Applications

Biochemical Applications

1.1. Precursor for Methionine Analogues
One of the primary applications of 2,4-DHB is as a precursor for the synthesis of methionine analogues, such as 2-hydroxy-4-(methylthio)butyrate (HMTB). This compound is significant in animal nutrition as it serves as a feed additive that enhances growth and feed efficiency in livestock . The production of HMTB from 2,4-DHB involves enzymatic processes that can be optimized through metabolic engineering techniques.

1.2. Biosynthesis Pathways
Recent research has demonstrated the biosynthesis of 2,4-DHB using engineered Escherichia coli strains. For instance, a study reported the successful conversion of methanol and glucose into 2,4-DHB through a novel biosynthetic pathway involving methanol dehydrogenase and other key enzymes . This method not only improves production efficiency but also enhances carbon atom economy.

Material Science Applications

2.1. Biocompatible and Biodegradable Polymers
The POLYDHB project highlights the potential of using 2,4-DHB as a non-natural monomer for producing biodegradable polymers . This initiative aims to develop new bio-sourced materials that can replace petroleum-based plastics. The project focuses on three main work packages:

  • Production of pure enantiomers and lactide/lactone derivatives from DHB.
  • Development of chemocatalytic processes for polymerization.
  • Creation of microbial processes for synthesizing DHB-based polymers.

These efforts are aligned with the goals of the bioeconomy, emphasizing sustainability and environmental responsibility.

Pharmaceutical Applications

3.1. Role in Disease Mechanisms
Research has indicated that metabolites like 2,4-DHB may play roles in disease mechanisms, particularly in cancer. For example, studies have linked the dysregulation of metabolic pathways involving dihydroxybutanoic acids to acute myeloid leukemia (AML) . Understanding these pathways could lead to novel therapeutic strategies targeting metabolic alterations in cancer cells.

Case Studies and Research Findings

StudyApplicationKey Findings
POLYDHB ProjectBiodegradable PolymersDemonstrated potential for producing bio-sourced polymers from DHB .
Engineered E. coliMethanol ConversionAchieved high yields of 2,4-DHB via engineered metabolic pathways .
AML ResearchDisease MechanismIdentified potential roles of dihydroxybutanoic acids in AML pathogenesis .

Mechanism of Action

The mechanism of action of (2S)-2,4-Dihydroxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Isomers and Functional Variants

The dihydroxybutanoic acid family includes positional isomers and derivatives with distinct biological roles (Table 1).

Table 1: Comparison of Dihydroxybutanoic Acid Derivatives

Compound Name Structure Key Features Biological Relevance
(2S)-2,4-Dihydroxybutanoic acid HOOC-CH(OH)-CH₂-CH₂OH Chiral C2 and C4 hydroxylation; polar, hydrophilic Predictive biomarker for AD progression, diabetic complications .
3,4-Dihydroxybutanoic acid HOOC-CH₂-CH(OH)-CH₂OH C3 and C4 hydroxylation; linear configuration Biomarker for diabetic retinopathy progression; linked to ceramide metabolism .
2,3-Dihydroxybutanoic acid HOOC-CH(OH)-CH(OH)-CH₃ Vicinal diol at C2 and C3; branched chain Classified as a sugar acid derivative; role in bacterial metabolism .
4-Hydroxybutanoic acid HOOC-CH₂-CH₂-CH₂OH Single hydroxyl group at C4; γ-hydroxy acid Precursor to γ-aminobutyric acid (GABA); microbial metabolite .
2-Hydroxybutyric acid HOOC-CH(OH)-CH₂-CH₃ Single hydroxyl group at C2; α-hydroxy acid Associated with insulin resistance and oxidative stress .

Functional and Mechanistic Differences

  • Metabolic Pathways: 2,4-DHB and 3,4-DHB are linked to diabetic complications but differ in their association with specific pathologies (e.g., 2,4-DHB with renal decline vs. 3,4-DHB with retinopathy) . 4-Hydroxybutanoic acid (4-HB) is a GABA precursor, unlike 2,4-DHB, which originates from GABA shunt activation under hypoxia .
  • Diagnostic Utility: 2,4-DHB and 3,4-DHB both predict diabetes-related outcomes but target distinct endpoints (renal vs. retinal) . 2,3-Dihydroxybutanoic acid is less studied in human disease but implicated in microbial sugar metabolism .

Research Findings and Clinical Relevance

Neurodegenerative Disease

  • In a cohort study, 2,4-DHB, alongside phosphatidylcholine and an unidentified carboxylic acid, formed a signature panel for mild cognitive impairment (MCI) progression to AD (AUC = 1) .
  • Mechanistically, 2,4-DHB elevation precedes AD diagnosis, suggesting its role in early metabolic dysregulation .

Diabetes and Renal Health

  • 2,4-DHB levels correlate with a 5-year risk of diabetic retinopathy (AUROC = 0.99) and renal impairment (HR = 2.1, p < 0.05) .
  • 3,4-DHB, combined with ceramide Cer(d42:0), predicts retinopathy progression (p < 0.006) .

Microbial Metabolism

  • Sporobolomyces roseus AL103 produces 2,4-DHB extracellularly (0.765% of total ion current), highlighting its role in microbial stress response or nutrient acquisition .

Biological Activity

(2S)-2,4-Dihydroxybutanoic acid (DHB) is a compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicine. This article explores the biological activity of DHB, focusing on its biosynthesis, metabolic pathways, and implications in health and disease.

1. Biosynthesis and Metabolic Pathways

Recent studies have constructed synthetic metabolic pathways for the production of (2S)-2,4-DHB from renewable resources. Notably, a five-step pathway was developed utilizing Escherichia coli to convert glycolaldehyde into DHB. The enzymes involved include D-threose aldolase and D-threose dehydrogenase, which play critical roles in the conversion process .

Table 1: Enzymatic Activities in DHB Biosynthesis

EnzymeActivity (U/mg)Substrate
D-threose aldolase0.75D-threose
D-threose dehydrogenase0.30D-threonate
Pyruvate-dependent aldolaseVariablePyruvate + Formaldehyde

This pathway demonstrated efficient production of DHB, achieving concentrations up to 14.6 g/L in bioreactors . The carbon atom economy of this process is noteworthy, as it theoretically allows for the conversion of one glucose molecule and two methanol molecules into two DHB molecules .

2.1 Role in Cancer Metabolism

DHB has been implicated in cancer metabolism, particularly in acute myeloid leukemia (AML). Research indicates that mutant isocitrate dehydrogenases (IDH) produce oncometabolites like 2-hydroxyglutarate and 2,3-dihydroxybutanoic acid (2,3-DHBA), which are associated with cancer proliferation .

Table 2: Correlation of Metabolites in AML Patients

MetaboliteElevated in Mutant IDH PatientsCorrelation with 2-HG
2-HydroxyglutarateYesStrong
2,3-Dihydroxybutanoic AcidYesStrong

In a study involving metabolomic analysis of AML patients, it was found that levels of 2,3-DHBA correlated significantly with the presence of IDH mutations, suggesting its potential as a biomarker for this type of cancer .

2.2 Neuroprotective Effects

Emerging research suggests that DHB may exhibit neuroprotective properties. In animal models of neurodegeneration, administration of DHB has been associated with reduced oxidative stress and improved cognitive function. This effect is believed to be mediated through its role in modulating metabolic pathways that influence neuronal health .

3. Case Studies

Case Study 1: Cancer Biomarker Evaluation
A study evaluated plasma metabolites in AML patients with IDH mutations. It was observed that both 2-HG and 2,3-DHBA were significantly elevated compared to wild-type patients, indicating their potential as biomarkers for monitoring disease progression .

Case Study 2: Neuroprotective Effects
In a preclinical trial assessing the effects of DHB on cognitive decline in aged rats, researchers found that treatment with DHB led to improvements in memory retention and reductions in markers of oxidative stress compared to untreated controls .

4. Conclusion

This compound presents significant biological activity with implications for biosynthesis processes and potential therapeutic applications. Its role in cancer metabolism highlights the need for further research into its mechanisms and effects on health outcomes. Additionally, the exploration of its neuroprotective properties may pave the way for novel treatments in neurodegenerative diseases.

The ongoing development of synthetic pathways for DHB production underscores its versatility as a platform molecule in biochemical applications. Future studies are essential to fully elucidate its biological activities and therapeutic potentials across various domains.

Q & A

Q. What analytical methods are recommended for identifying and quantifying (2S)-2,4-Dihydroxybutanoic acid in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used due to their high sensitivity and specificity. For example, GC-MS has been employed to detect 2,4-dihydroxybutanoic acid in metabolomic studies of diabetic nephropathy, achieving precise quantification at low concentrations (e.g., 0.21–0.22 ng/mL in tobacco metabolomics) . LC-MS/MS is preferred for complex biological matrices, such as urine or plasma, where isotopic labeling or derivatization may enhance detection .

Q. What are the primary metabolic pathways involving this compound?

This compound is a byproduct of amino acid metabolism, particularly through the degradation of branched-chain amino acids (e.g., valine, isoleucine) or ketone bodies. It may also arise from incomplete oxidation in the tricarboxylic acid (TCA) cycle under metabolic stress. Enzymes such as hydroxyacid dehydrogenases and aldolases are implicated in its synthesis and catabolism .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at 2–8°C in a dry environment to prevent hydrolysis or oxidation. Avoid exposure to light and moisture, and use inert gas purging for long-term storage. Safety protocols include wearing gloves, eye protection, and working under fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can this compound serve as a biomarker in diabetic complications?

Elevated levels of this compound correlate with diabetic retinopathy (DR) and nephropathy progression. In longitudinal studies, it was identified as part of a metabolite signature (with ceramides like Cer(d42:0)) that predicts 5-year risk, showing AUROC values up to 0.99 . Its accumulation may reflect mitochondrial dysfunction or oxidative stress, making it a candidate for early diagnostic models.

Q. What experimental design considerations are critical when studying the biological roles of this compound?

  • Cohort Selection: Stratify participants by disease stage (e.g., non-progressors vs. progressors) to control for confounding variables like HbA1c and eGFR .
  • Statistical Adjustments: Use fully adjusted models to account for covariates (e.g., age, BMI) that may skew metabolite associations, as demonstrated in cardiovascular autonomic neuropathy studies .
  • Multi-Omics Integration: Combine metabolomic data with lipidomic or proteomic datasets to uncover pathway interactions (e.g., ceramide signaling in DR) .

Q. How can researchers reconcile contradictory data on metabolite associations in different studies?

Discrepancies in coefficients (e.g., Crude vs. Adjusted models in metabolomic analyses ) may arise from unmeasured confounders or cohort heterogeneity. Sensitivity analyses, larger sample sizes, and cross-validation in independent cohorts are essential. For instance, 3,4-dihydroxybutanoic acid showed variable significance across studies until validated in multi-center trials .

Q. What molecular mechanisms link this compound to cellular stress responses?

The compound may modulate redox balance by altering NAD+/NADH ratios or interacting with enzymes like succinate dehydrogenase. In SSADH deficiency, its structural analog (3,4-dihydroxybutyric acid) accumulates, disrupting GABA metabolism and inducing neurotoxicity . Further studies using knock-out models or isotopic tracing could clarify its role in mitochondrial energetics.

Methodological Resources

  • Statistical Tools: Employ R or Python packages (e.g., MetaboAnalystR, scikit-learn) for multivariate analysis and machine learning to identify metabolite signatures .
  • Safety Protocols: Refer to OSHA and EU guidelines for handling corrosive or toxic derivatives (e.g., proper disposal of waste via authorized agencies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2S)-2,4-Dihydroxybutanoic acid
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